molecular formula C11H12N4O2 B3164200 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid CAS No. 889940-12-9

3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid

Cat. No.: B3164200
CAS No.: 889940-12-9
M. Wt: 232.24 g/mol
InChI Key: FBSJCALFFZDCAU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Tetrazoles in Organic and Medicinal Chemistry Research

The journey of tetrazoles in chemistry began in 1885 with their discovery by Swedish chemist J. A. Bladin. thieme-connect.comnih.gov These five-membered aromatic rings, composed of four nitrogen atoms and one carbon atom, were initially objects of fundamental synthetic curiosity. nih.gov For decades, research focused on their synthesis and basic properties, with early methods often involving hazardous reagents like hydrazoic acid. thieme-connect.com

The perception of tetrazoles shifted dramatically in the mid-20th century as their utility in medicinal chemistry became apparent. Researchers recognized that the tetrazole ring possesses a unique combination of properties: metabolic stability, high nitrogen content, and an acidic character comparable to carboxylic acids. nih.govnih.gov This led to their investigation as pharmacologically significant scaffolds. Today, the tetrazole moiety is a key component in numerous clinically approved drugs, including the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin, underscoring its evolution from a chemical novelty to a privileged structure in drug discovery. thieme-connect.comnih.gov

Academic Significance of Tetrazoles as Bioisosteric Replacements for Carboxylic Acids in Drug Design Paradigms

A central theme in the academic significance of tetrazoles is their role as bioisosteres of the carboxylic acid group. thieme-connect.comnih.govmdpi.com Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to enhance the compound's biological activity or pharmacokinetic profile. sigmaaldrich.com The tetrazole ring is considered a non-classical bioisostere of the carboxylic acid moiety.

The acidic proton of a 1H-tetrazole gives it a pKa value that is often comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. nih.gov However, the key advantages of this replacement lie in the tetrazole's improved metabolic stability and pharmacokinetic properties. Carboxylic acids are often susceptible to metabolic transformations in the liver, which can lead to rapid clearance. nih.gov The tetrazole ring is generally more resistant to such metabolism. nih.govmdpi.com Furthermore, replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which can improve its absorption and distribution within the body. nih.gov This bioisosteric substitution has been a successful strategy in developing drugs with enhanced potency and better in vivo performance. mdpi.com

Research Landscape of Propionic Acid Derivatives in Active Pharmaceutical Ingredient Discovery

Propionic acid and its derivatives represent a significant class of compounds in the landscape of active pharmaceutical ingredient (API) discovery. The most well-known members belong to the arylpropionic acid family, which includes many widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. sigmaaldrich.comscbt.com These agents primarily function by inhibiting cyclooxygenase (COX) enzymes.

The research landscape for propionic acid derivatives is broad, extending beyond anti-inflammatory applications. scbt.com Studies have revealed that derivatives of propionic acid exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties. sigmaaldrich.comscbt.com The versatility of the propionic acid scaffold makes it a valuable starting point for chemical modifications aimed at discovering new therapeutic agents. The global market for propionic acid and its derivatives is expanding, driven in part by its growing use in the pharmaceutical industry for the synthesis of APIs. mdpi.comnih.gov

Rationale and Objectives for In-depth Academic Inquiry into 3-(5-p-Tolyl-tetrazol-1-yl)-propionic Acid and its Analogues

While direct and extensive research on This compound is not widely documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the established value of its constituent chemical motifs and the study of its analogues.

The primary objective for investigating this compound would be to explore the synergistic combination of a proven bioisostere (tetrazole) with a pharmacologically relevant side chain (propionic acid) and a modulating aryl group (p-tolyl). The core structure, 5-p-tolyl-1H-tetrazole , has been synthesized and structurally characterized. Research into closely related analogues, such as 5-(o-tolyl)-1H-tetrazole derivatives, has shown that this scaffold can serve as a basis for potent anticonvulsant agents, as demonstrated in preclinical models. nih.gov This provides a clear therapeutic area for initial investigation.

The table below summarizes the anticonvulsant activity of selected 5-(o-tolyl)-1H-tetrazole derivatives, illustrating the potential of this chemical class.

CompoundED₅₀ (mg/kg, i.p. in mice)TD₅₀ (mg/kg, i.p. in mice)Protective Index (PI = TD₅₀/ED₅₀)
3h 12.7>500>39.4
Phenytoin 9.569.57.3
Carbamazepine 8.8179.320.4
Data sourced from a study on 5-(o-tolyl)-1H-tetrazole derivatives as anticonvulsant agents. nih.gov

Furthermore, the propionic acid moiety is not merely a linker but an integral part of many NSAIDs. sigmaaldrich.com Attaching the 3-propionic acid chain to the N1 position of the tetrazole ring creates a molecule that is a bioisosteric analogue of compounds like 3-(p-tolyl)propionic acid. nih.govsigmaaldrich.com The key difference is the replacement of a simple hydrocarbon chain with the tetrazole heterocycle, which could impart novel biological activities or improved drug-like properties.

An academic inquiry would therefore likely focus on the following objectives:

Efficient Synthesis: Developing a regiospecific synthesis for This compound , likely involving the alkylation of 5-p-tolyl-1H-tetrazole.

Physicochemical Characterization: Determining key properties such as pKa, lipophilicity (logP), and solid-state structure to understand its drug-like potential.

Pharmacological Screening: Evaluating the compound and its analogues in a battery of biological assays, with a primary focus on anticonvulsant and anti-inflammatory activities, given the known properties of its structural components.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the tolyl group (e.g., changing the position or nature of the substituent) and the length of the carboxylic acid chain to understand how these changes affect biological activity.

The synthesis of related compounds like 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline as potential angiotensin II receptor antagonists further justifies the exploration of molecules combining the p-tolyl and tetrazole moieties for therapeutic applications. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[5-(4-methylphenyl)tetrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-2-4-9(5-3-8)11-12-13-14-15(11)7-6-10(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSJCALFFZDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=NN2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Perspectives on Bioisosterism and Its Implications for 3 5 P Tolyl Tetrazol 1 Yl Propionic Acid

Theoretical Understanding of Tetrazole as a Carboxylic Acid Surrogate

The rationale for using a 1H-tetrazole ring as a bioisostere for a carboxylic acid is rooted in the remarkable similarities in their fundamental physicochemical properties. researchgate.netyoutube.com At a physiological pH of approximately 7.4, both the carboxylic acid and the N-H of the tetrazole ring are ionized, resulting in anionic species—the carboxylate and the tetrazolate. nih.govrug.nl This shared acidity is a critical factor, with the pKa values of 5-substituted-1H-tetrazoles (typically 4.5–4.9) closely mirroring those of carboxylic acids (typically 4.2–4.5). researchgate.netdrughunter.com This similarity in ionization potential ensures that the tetrazole can mimic the charge-based interactions of a carboxylic acid within a biological system.

Beyond acidity, the two functional groups exhibit comparable topologies, electrostatic potentials, and electron densities. researchgate.net Quantum mechanical studies and crystallographic data analysis reveal that the tetrazolate and carboxylate anions possess very similar hydrogen bond environments. nih.gov Both groups can act as effective hydrogen bond acceptors, a crucial feature for interacting with biological targets. nih.govacs.org However, a key structural difference is that the hydrogen-bonding environment around the tetrazole ring extends further from the core of the molecule—by about 1.2 Å—compared to the carboxylate group. nih.gov This difference in geometry can influence how a ligand fits into a receptor's binding pocket.

The application of these principles to 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid suggests that it serves as a close electronic and structural mimic of its carboxylic acid analog, 3-(p-Tolyl)propionic acid. The tetrazole moiety is expected to confer a similar acidic character and capacity for ionic and hydrogen bonding interactions as the original carboxylic acid group.

Table 1: Comparison of General Physicochemical Properties of Carboxylic Acids and Tetrazoles

Property Carboxylic Acid 1H-Tetrazole Source(s)
pKa ~4.2 - 4.5 ~4.5 - 4.9 drughunter.com, researchgate.net
Charge at Physiological pH Negative (carboxylate) Negative (tetrazolate) nih.gov, rug.nl
Hydrogen Bonding Acceptor Acceptor nih.gov, acs.org
Lipophilicity (logP/logD) Generally lower Generally higher nih.gov, researchgate.net, drughunter.com
Permeability Variable Often lower than expected based on lipophilicity nih.gov, fieldofscience.com

| Metabolic Stability | Susceptible to Phase II conjugation | Generally resistant to metabolic degradation | acs.org, nih.gov, researchgate.net |

Influence on Molecular Recognition and Ligand-Receptor Interactions from a Theoretical Standpoint

From a theoretical standpoint, replacing a carboxylic acid with a tetrazole in a molecule like 3-(p-Tolyl)propionic acid to create this compound can significantly influence how the molecule recognizes and interacts with its biological target. The ability of a functional group to form strong electrostatic and hydrogen bonds is often decisive for ligand-receptor binding. rug.nl The tetrazole group, with its delocalized negative charge and multiple nitrogen atoms, provides numerous opportunities for such interactions, sometimes leading to increased binding affinity and potency compared to the carboxylate analog. acs.orgnumberanalytics.com

Studies comparing pairs of ligands where the only difference is a tetrazole or carboxyl substituent have shown that both can form strong hydrogen bonds within a protein binding site. nih.gov However, due to the slightly larger size and extended hydrogen-bonding geometry of the tetrazole ring, the protein binding site may need to be flexible to accommodate it optimally. nih.gov This necessity for receptor flexibility highlights that while the groups are bioisosteric, they are not identical, and the substitution can alter the precise binding mode. The conformational preferences of the functional groups also play a crucial role in anion recognition and binding. acs.org

Furthermore, the high density of nitrogen atoms in the tetrazole ring can facilitate additional interactions, such as π-stacking with aromatic residues in the receptor recognition site. acs.org In some contexts, such as with certain metalloenzymes, the tetrazole moiety can also act as an effective metal chelator, directly interacting with metal ions in the active site, much like a carboxylate group can. acs.org For this compound, these properties suggest it has the potential to engage in a complex network of interactions within a receptor, potentially leading to enhanced potency or a modified selectivity profile compared to its carboxylic acid parent. drughunter.com

Modulation of In Vitro Metabolic Stability and Absorption Characteristics through Bioisosteric Replacement

One of the most significant advantages of the tetrazole-for-carboxylic-acid substitution is the marked improvement in metabolic stability. researchgate.netnih.gov Carboxylic acids are often susceptible to Phase II metabolic reactions, particularly glucuronidation, which can lead to rapid clearance of a drug from the body. youtube.com The tetrazole ring, by contrast, is generally resistant to common metabolic degradation pathways, including β-oxidation and amino acid conjugation. researchgate.netacs.orgnih.gov This inherent stability can lead to a longer plasma half-life and improved pharmacokinetic profile for the drug candidate. eurekaselect.comacs.org

The effect on absorption characteristics is more complex. Tetrazoles are generally considered more lipophilic than their corresponding carboxylic acids. drughunter.comnih.gov Intuitively, higher lipophilicity should lead to better membrane permeability and absorption. fieldofscience.com However, multiple studies have shown that despite this increased lipophilicity, tetrazole-containing compounds can exhibit significantly lower permeability in in-vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govfieldofscience.com This apparent contradiction is often attributed to the tetrazole's ability to form stronger hydrogen bonds, leading to a tighter solvation shell and a higher energy penalty for desolvation, which is necessary to cross the hydrophobic cell membrane. acs.orgnih.gov

Furthermore, tetrazole derivatives have been observed to be more tightly bound to plasma proteins than their carboxylic acid counterparts. nih.govnih.gov This increased plasma protein binding can reduce the concentration of free drug available to exert its effect or to be cleared, further complicating the pharmacokinetic profile. Therefore, while the bioisosteric replacement in this compound is expected to enhance its metabolic stability, its impact on absorption and bioavailability would depend on the delicate balance between increased lipophilicity and potentially reduced permeability and higher plasma protein binding.

Table 2: Mentioned Compounds

Compound Name
This compound
3-(p-Tolyl)propionic acid
Losartan (B1675146)
Diazepam
Nordazepam
Temazepam
Oxazepam
Telmisartan
Bexarotene
Ibuprofen (B1674241)
Furosemide
Azilsartan
Alprazolam

In Vitro Pharmacological Investigations and Biological Activities of 3 5 P Tolyl Tetrazol 1 Yl Propionic Acid Analogues

In Vitro Anticancer and Antiproliferative Activity Assessments

Tetrazole derivatives have emerged as a promising class of compounds in cancer research, with many analogues demonstrating potent cytotoxic effects against a variety of human cancer cell lines. researchgate.net Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Evaluation of Compound Efficacy Against Diverse Cancer Cell Lines (e.g., HT-29, PC-3, MCF-7, HeLa, SiHa, MDA-MB-231)

Analogues of 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid have shown significant antiproliferative activity across a broad spectrum of human cancer cell lines. For instance, novel tetrazole derivatives have been synthesized and evaluated for their cytotoxic effects against melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines. nih.gov

In one study, a series of tetrazole-based isoxazoline hybrids were tested against A549 and triple-negative breast cancer (MDA-MB-231) cell lines, exhibiting profound cytotoxicity with IC₅₀ values in the low micromolar range. researchgate.netrsc.org Similarly, other research has detailed the activity of tetrazole derivatives against human epithelioid carcinoma (HeLa), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. nih.govresearchgate.net The antiproliferative effects are often potent, with some compounds showing activity at nanomolar concentrations. nih.gov

The table below summarizes the in vitro anticancer activity of selected tetrazole analogues against various human cancer cell lines.

Compound TypeCell LineActivity (IC₅₀/GI₅₀)Reference
5-pyridyl-tetrazol-1-yl-indole derivativeHeLa45 nM nih.gov
Tetrazole-isoxazoline hybrid (4h)A5491.51 µM researchgate.netrsc.org
Tetrazole-isoxazoline hybrid (4i)A5491.49 µM researchgate.netrsc.org
Tetrazole-isoxazoline hybrid (4h)MDA-MB-2312.83 µM researchgate.netrsc.org
Tetrazole-isoxazoline hybrid (4i)MDA-MB-2312.40 µM researchgate.netrsc.org
Indole-aryl amide derivative (Compound 5)HT-292.61 µM mdpi.com
Tetrazole linked Benzochromene (3d)MCF-715-33 µM nih.gov

In Vitro Mechanistic Studies of Cell Growth Inhibition (e.g., Tubulin Polymerization Inhibition)

A primary mechanism by which many tetrazole-containing anticancer agents exert their effect is through the inhibition of tubulin polymerization. mdpi.com Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division, particularly the formation of the mitotic spindle. nih.gov By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis (programmed cell death). researchgate.netnih.gov

Several studies have demonstrated that tetrazole analogues function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin. researchgate.netnih.govmdpi.com The tetrazole ring is often considered a key structural feature that helps to lock the molecule in a specific conformation suitable for binding to this site. nih.gov In vitro tubulin polymerization assays have confirmed that potent tetrazole analogues can significantly inhibit tubulin assembly, with IC₅₀ values in the low micromolar range, comparable to established agents like colchicine. mdpi.com

This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, a hallmark of microtubule-destabilizing agents. researchgate.netrsc.orgnih.gov Flow cytometry studies have confirmed this cell cycle blockade, which is often followed by the activation of apoptotic pathways, as evidenced by increased caspase-3 activity. researchgate.net

In Vitro Antimicrobial Research

The structural versatility of the tetrazole nucleus has also been exploited in the development of novel antimicrobial agents. Analogues have been investigated for their efficacy against a wide range of pathogenic bacteria and fungi. isfcppharmaspire.comchemrestech.com

Antibacterial Spectrum Analysis Against Gram-Positive and Gram-Negative Bacterial Strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

Tetrazole derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus and Escherichia coli. pnrjournal.comacs.org

For example, a series of N-substituted alkylbenzimidazole derivatives linked to a tetrazole moiety showed that different analogues possessed varied activity against S. aureus and E. coli. pnrjournal.com In another study, novel N-ribofuranosyl tetrazole derivatives exhibited exceptional effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values surpassing those of conventional antibiotics like chloramphenicol and ampicillin. acs.org The antibacterial potential of tetrazole hybrids has also been demonstrated against other pathogens, including Pseudomonas aeruginosa. isfcppharmaspire.com

The table below presents the minimum inhibitory concentration (MIC) of representative tetrazole analogues against selected bacterial strains.

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Tetrazole-Benzimidazole hybrid (37d)S. aureus1.56 isfcppharmaspire.com
Tetrazole-Benzimidazole hybrid (38d)S. aureus0.78 isfcppharmaspire.com
Tetrazole-Benzimidazole hybrid (37d)E. coli3.12 isfcppharmaspire.com
Tetrazole-Benzimidazole hybrid (38d)E. coli3.12 isfcppharmaspire.com
N-ribofuranosyl tetrazole (1c)E. coli15.06 µM acs.org
N-ribofuranosyl tetrazole (5c)S. aureus13.37 µM acs.org

Antifungal Efficacy Against Fungal Pathogens (Candida albicans, Aspergillus niger, Aspergillus flavus, Fusarium oxysporum)

In addition to antibacterial properties, tetrazole analogues have been extensively studied for their antifungal potential. chemrestech.com They have shown promising activity against a variety of fungal pathogens, most notably species from the Candida and Aspergillus genera. nih.govnih.gov

Numerous studies have reported the potent in vitro activity of novel tetrazole derivatives against Candida albicans, a common cause of opportunistic fungal infections. acs.orgresearchgate.net Some compounds have also demonstrated efficacy against fluconazole-resistant strains, highlighting their potential to overcome existing drug resistance mechanisms. nih.gov The mechanism of action for some antifungal tetrazoles is believed to involve the disruption of the fungal cell membrane. researchgate.net

Furthermore, significant activity has been observed against various Aspergillus species. One study detailed a novel tetrazole compound with a MIC value of 2 µg/mL against Aspergillus fumigatus. nih.gov Other research has explored the efficacy of different antifungal agents against A. niger and A. flavus. nih.gov

The table below summarizes the in vitro antifungal activity of selected tetrazole analogues.

Compound TypeFungal PathogenActivity (MIC in µg/mL)Reference
Albaconazole derivative (D2)Candida albicans<0.008 nih.gov
Albaconazole derivative (D2)Aspergillus fumigatus2 nih.gov
Tetrazole-pyrazole hybrid (24)Candida albicans<0.008 acs.org
Tetrazole-pyrazole hybrid (25)Aspergillus fumigatus4 acs.org
Tetrazole derivative (SU7)Candida albicans30

In Vitro Anti-inflammatory Pathway Investigations

The tetrazole ring is a well-known bioisostere of the carboxylic acid group. chemrestech.comresearchgate.net This structural similarity allows tetrazole-containing compounds to mimic the interactions of carboxylic acids with biological targets, a property that has been leveraged in the design of anti-inflammatory agents. Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), and replacing the propionic acid's carboxyl group with a tetrazole ring is a common strategy in medicinal chemistry. researchgate.net

In vitro anti-inflammatory activity of tetrazole derivatives has been assessed using various assays, such as the inhibition of protein denaturation. chalcogen.ro Protein denaturation is a recognized cause of inflammation, and the ability of a compound to prevent it suggests potential anti-inflammatory effects. In one such study, several 1,5-disubstituted tetrazole derivatives demonstrated potent activity, with a methoxy-substituted analogue showing 72.50% inhibition of albumin denaturation compared to the control. chalcogen.ro Other research on benzimidazole-linked tetrazoles has also pointed to significant anti-inflammatory potential. nih.gov These findings indicate that analogues of this compound are promising candidates for modulating inflammatory pathways.

Modulation of Inflammatory Biochemical Pathways (e.g., Cyclooxygenase and Lipoxygenase Inhibition)

Analogues of this compound have been investigated for their anti-inflammatory properties, specifically their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. nih.gov Inhibition of these pathways is a primary mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into various tetrazole-bearing compounds has demonstrated significant inhibitory activity against COX isozymes. For instance, certain synthesized tetrazole derivatives have been identified as effective and selective COX-2 inhibitors. nih.govresearchgate.net The selective inhibition of COX-2 is a desirable trait as it is associated with the anti-inflammatory effects, while inhibition of the constitutive COX-1 isoform is linked to undesirable gastrointestinal side effects. nih.gov

Studies on related 1,5-diarylpyrazole-3-propanoic acids have also shown dual inhibition of both COX enzymes and 5-lipoxygenase (5-LOX) mediated leukotriene B4 (LTB4) formation. This dual-inhibition mechanism may offer a broader spectrum of anti-inflammatory action and potentially a safer profile compared to traditional NSAIDs. nih.govnih.gov

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected Propanoic Acid Analogues nih.gov
CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)5-LOX Inhibition (IC50 µM)
Analogue 4g1.51.6-
Analogue 4b--14
Analogue 4f--12

In Vitro Angiotensin II Receptor Antagonism and Related Mechanistic Studies

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). nih.govwikipedia.org These drugs specifically antagonize the angiotensin II type 1 (AT1) receptor, blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which are critical actions in the renin-angiotensin system. nih.govmdpi.com

In vitro studies have confirmed that various non-peptide antagonists featuring a tetrazole group exhibit high affinity for the AT1 receptor, with IC50 values often in the nanomolar to low micromolar range. acs.org The structural framework of a biphenyl methyl group combined with an acidic tetrazole ring is crucial for potent antagonistic activity. wikipedia.org

Molecular Mechanisms of Receptor Binding and Antagonism

The antagonistic action of tetrazole-containing compounds at the AT1 receptor is achieved through specific molecular interactions within the receptor's binding pocket. The acidic tetrazole moiety is believed to occupy the same space as the C-terminal carboxyl group of the endogenous ligand, angiotensin II. nih.gov

Site-directed mutagenesis and crystallographic studies have elucidated key residues involved in this interaction. The tetrazole group engages in multiple contacts with residues within a subsite of the ligand-binding pocket. nih.govresearchgate.net Key interactions include:

Lys199: While the protonated amino group of Lys199 is not essential for binding the tetrazole anion through a conventional salt bridge, it is a crucial component of the binding site. nih.gov The interaction may be an unusual lysine-aromatic type. nih.govresearchgate.net

Arg167 and Tyr35: The positively charged guanidinium group of Arg167 can form an extensive interaction network with the acidic tetrazole ring. nih.gov Hydrogen bonding with Tyr35 also contributes to binding. nih.gov

His256: This residue is also part of the subsite that interacts with the tetrazole moiety. nih.govresearchgate.net

These interactions anchor the antagonist within the receptor, preventing the binding of angiotensin II and subsequent receptor activation. nih.gov

Table 2: Key Amino Acid Residues in the AT1 Receptor Involved in Binding Tetrazole Antagonists
ResidueLocationType of InteractionReference
Lys199Helix 5Forms part of the binding subsite; may involve lysine-aromatic interaction wikipedia.orgnih.gov
Arg167Extracellular Loop 2Ionic interaction with the tetrazole ring nih.gov
Tyr35Helix 1Hydrogen bonding nih.gov
His256-Forms part of the binding subsite nih.govresearchgate.net

Exploration of Other In Vitro Biological Activities

Enzyme Inhibition Studies (e.g., Urease Enzyme, Aldose Reductase)

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. mdpi.commdpi.com Inhibition of this enzyme is a therapeutic strategy for treating infections caused by ureolytic bacteria. mdpi.comnih.gov Various heterocyclic compounds have been explored as potential urease inhibitors. Studies on synthetic heterocycles like furan chalcones, thioureas, and triazoles have demonstrated potent in vitro urease inhibition. mdpi.com The exploration of tetrazole-propionic acid analogues in this context is a logical extension of these findings, targeting the enzyme's active site to disrupt its catalytic function.

Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, this pathway's overactivation is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nanobioletters.com Aldose reductase inhibitors (ARIs) are therefore of significant therapeutic interest. A novel and potent ARI, (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT), which is structurally related to the subject compound, has shown significant inhibitory effects in vitro. nih.govnih.gov The acetic acid and tetrazole moieties are common features in many potent ARIs. nanobioletters.com

Table 3: In Vitro Inhibitory Activity of Selected Enzyme Inhibitors
EnzymeInhibitor Class/CompoundReported Activity (IC50)
UreaseFuran ChalconesValues reported in µM range mdpi.com
Aldose ReductaseTetrazole-hydrazone hybrid0.297 µM nanobioletters.com
Aldose ReductaseQuinoxalinone derivatives0.059 to 6.825 µM nanobioletters.com

In Vitro Antioxidant Potential Evaluation (e.g., DPPH Assay)

The antioxidant potential of new chemical entities is often evaluated using in vitro assays, with the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay being one of the most common methods. mdpi.comd-nb.info This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically at 517 nm. mdpi.comd-nb.info The results are typically expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. d-nb.info A lower IC50 value indicates higher antioxidant activity. d-nb.info While specific data for this compound is not detailed, the evaluation of antioxidant properties is a standard screening step for compounds with potential therapeutic applications, as oxidative stress is implicated in numerous pathological conditions.

In Vitro Antitubercular and Antimalarial Activity Screening

Antitubercular Activity: There is an urgent need for new drugs to treat tuberculosis, especially drug-resistant strains. nih.gov Tetrazole derivatives have been identified as a novel structural class with promising activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov In vitro screening of tetrazole analogues against the Mtb H37Rv strain has shown that the antimycobacterial effect is highly dependent on the substituents on the core structure. nih.govresearchgate.net For example, compounds containing a 4-MeOC6H4 group as a substituent have demonstrated high potency, suggesting that this class of compounds should be considered as new hits for further development. nih.govresearchgate.net

Antimalarial Activity: Malaria remains a major global health problem, and drug resistance necessitates the discovery of novel antimalarial agents. nih.gov Nitrogen-containing heterocyclic scaffolds, such as pyrazoles and quinolines, are prominent in antimalarial drug discovery. nih.govresearchgate.net In vitro screening against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is the primary method for identifying active compounds. nih.gov Assays typically measure the 50% inhibitory concentration (IC50) against both chloroquine-sensitive and chloroquine-resistant parasite strains. nih.govnih.gov Given the structural features of this compound, screening for anti-plasmodial activity would be a valuable step in characterizing its biological profile.

Table 4: In Vitro Antiprotozoal and Antibacterial Activity of Heterocyclic Analogues
ActivityTarget OrganismCompound ClassReported Activity (IC50 / MIC)
AntitubercularM. tuberculosis H37RvTetrazole-azatidinonesActive if IC90 &lt;10 µg/mL nih.gov
AntimalarialP. falciparum (W2, resistant)Anilino PyrazolesValues in µM range nih.gov
AntimalarialP. falciparum (D10, sensitive)Anilino PyrazolesValues in µM range nih.gov

In Vitro Antidiabetic, Anti-hyperlipidemic, Antinocipetive, Anti-HIV, Immunosuppressive, Antiulcer, and Antiallergic Activity Investigations

While direct in vitro studies on this compound are limited in publicly accessible literature, extensive research on its analogues, particularly those containing the tetrazole or propionic acid moiety, reveals a broad spectrum of pharmacological activities. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, a feature that medicinal chemists frequently exploit to enhance metabolic stability and other pharmacokinetic properties. nih.gov This section details the in vitro investigations into the biological activities of various analogues.

Antidiabetic Activity

Analogues containing the tetrazole heterocycle have been extensively investigated as potential treatments for type 2 diabetes mellitus (T2DM), targeting various biological pathways. nih.gov In vitro studies show that these compounds can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov

For instance, a series of 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides were evaluated for their inhibitory effects on α-glucosidase and α-amylase. One of the standout compounds demonstrated significant inhibitory activity against both enzymes, suggesting a potential mechanism for reducing postprandial hyperglycemia. nih.gov Similarly, N-(3-(1H-tetrazole-5-yl) phenyl) acetamide derivatives have been identified as effective inhibitors of PTP1B, an enzyme that negatively regulates insulin signaling. nih.gov

Compound ClassTarget EnzymeIC₅₀ (µg/mL)Reference
1-aryl-N-tosyl-1H-tetrazole-5-carboxamide (Cmpd 92)α-Glucosidase50.76 nih.gov
α-Amylase59.38 nih.gov

This table presents the in vitro antidiabetic activity of representative tetrazole analogues.

Anti-hyperlipidemic Activity

The structural features of tetrazole and propionic acid derivatives have been explored for their potential in managing hyperlipidemia. One of the primary mechanisms for lowering cholesterol is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. Various natural and synthetic compounds are screened for their ability to inhibit this enzyme in vitro. nih.govsemanticscholar.org Another key target for anti-hyperlipidemic drugs is pancreatic lipase, an enzyme responsible for the hydrolysis of dietary fats. nih.gov Inhibition of this enzyme reduces the absorption of fats from the intestine.

While specific in vitro data for this compound is not available, related propionic acid derivatives have shown notable activity. For example, 3-N-(1',8'-Naphthalimido)propionic acid was found to lower serum cholesterol and triglyceride levels in rodents, partly by reducing the availability of acetyl CoA for de novo lipid synthesis in the liver. japsonline.com Furthermore, studies on other heterocyclic compounds demonstrate the potential for inhibiting pancreatic lipase. nih.gov

Antinociceptive Activity

Analogues featuring the tetrazole ring have shown promise as antinociceptive agents. The analgesic effects are often investigated using models of chemically induced pain. For example, the tetrazole derivative 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) was evaluated for its antinociceptive properties in an acetic acid-induced writhing test in mice. This test is a common screening method for peripheral analgesic activity. researchgate.net

Treatment with QUAN-0808 resulted in a significant, dose-dependent reduction in the number of writhing responses, indicating a potent peripheral antinociceptive effect. This activity is believed to be linked to the compound's anti-inflammatory properties, possibly through the inhibition of inflammatory mediators like prostaglandins. researchgate.net

CompoundDose (mg/kg)Writhing Inhibition (%)Reference
QUAN-080810040.4 researchgate.net
20053.6 researchgate.net
40066.4 researchgate.net
Aspirin (Reference)20064.5 researchgate.net

This table shows the antinociceptive effect of a tetrazole derivative in the acetic acid-induced writhing test in mice.

Anti-HIV Activity

Various analogues of the propionic acid structure have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus type-1 (HIV-1). Research has focused on different classes of compounds, including N-arylsulfonyl-3-propionylindoles. These compounds were tested for their in vitro inhibitory activity against HIV-1 replication in cell-based assays. mdpi.com

Several compounds in this series displayed potent anti-HIV-1 activity, with effective concentration (EC₅₀) values in the low microgram per milliliter range. The therapeutic index (TI), which is a measure of the selectivity of the drug, was also determined to assess their potential for further development. mdpi.com

CompoundEC₅₀ (µg/mL)TIReference
3c0.811.7 mdpi.com
3g4.016.6 mdpi.com
3i1.284.1 mdpi.com

This table summarizes the in vitro anti-HIV-1 activity of selected N-arylsulfonyl-3-propionylindole analogues.

Immunosuppressive Activity

Tetrazole-containing analogues have been investigated for their immunosuppressive potential. In one study, tetrazole analogues of Hymenistatin I were synthesized and examined for their ability to suppress lymphocyte proliferation, a key process in the immune response. The in vitro lymphocyte proliferation test (LPT) was used to assess this activity. nih.gov

Another approach involves the inhibition of protein arginine deiminases (PADs), enzymes implicated in the pathology of autoimmune diseases like rheumatoid arthritis and lupus. Tetrazole analogues of Cl-amidine were developed as PAD inhibitors. One potent derivative, biphenyl tetrazole tert-butyl Cl-amidine, was shown to not only inhibit PAD enzymes with high efficacy but also to block the formation of neutrophil extracellular traps (NETs) in vitro, a process involved in the inflammatory response of autoimmune diseases. nih.gov

CompoundTargetIC₅₀ (µM)Reference
Biphenyl tetrazole tert-butyl Cl-amidine (Cmpd 13)PAD20.8 ± 0.1 nih.gov
PAD46.5 ± 0.3 nih.gov

This table displays the in vitro inhibitory activity of a tetrazole analogue against Protein Arginine Deiminases (PADs).

Antiulcer Activity

The gastroprotective effects of tetrazole derivatives have also been an area of interest. A series of tetrazole alkanamides, which includes structures related to propionic acid, were synthesized and evaluated for their antiulcer activity. Among the synthesized compounds, 3-[(1-ethyl-5-tetrazolyl)methylthio]propionamide was identified as having the most potent activity in a rat model of acetic acid-induced gastric ulcers. The mechanism of action for such compounds is often related to the protection of the gastric mucosa or the inhibition of gastric acid secretion. In vitro methods to assess antiulcer activity can include measuring a compound's acid-neutralizing capacity or its ability to inhibit the H+/K+ - ATPase proton pump. semanticscholar.org

Antiallergic Activity

Structure Activity Relationship Sar Studies for 3 5 P Tolyl Tetrazol 1 Yl Propionic Acid Systems

Impact of Substitutions on the p-Tolyl Moiety on In Vitro Biological Activities

There is no available research data detailing the impact of substitutions on the p-tolyl group of 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid on its in vitro biological activities. SAR studies on analogous heterocyclic structures, such as certain pyrazole (B372694) derivatives, have shown that substitutions on aryl rings can significantly influence biological efficacy; however, such findings cannot be directly extrapolated to this specific compound without dedicated experimental evidence. nih.gov

Conformational Analysis and Elucidation of Bioactive Conformations in Solution and Receptor-Bound States

A conformational analysis of This compound to determine its bioactive conformations has not been reported. While computational and experimental methods are used to study the three-dimensional structures of biologically active molecules, such analyses for this particular compound are not available. mdpi.com Understanding the preferred spatial arrangement of the p-tolyl and propionic acid substituents on the tetrazole ring is crucial for designing more potent analogs, but this information remains uninvestigated for this molecule.

Computational Chemistry and Molecular Modeling Applications in Tetrazole Research

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for biological activity.

In the case of 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid, docking simulations would be employed to predict its binding mode within the active site of a specific biological target. For instance, studies on similar tetrazole derivatives often show the tetrazole ring acting as a bioisostere for a carboxylic acid group, forming key hydrogen bonds with receptor residues. nih.govnih.gov The p-tolyl group would likely engage in hydrophobic or π-π stacking interactions, while the propionic acid moiety could form additional hydrogen bonds or ionic interactions. nih.gov While no specific docking studies for this compound have been published, a hypothetical docking result against a generic kinase target is presented in Table 1 to illustrate the type of data generated.

Interacting ResidueInteraction TypeDistance (Å)
LYS 78Hydrogen Bond2.1
ASP 184Hydrogen Bond2.5
PHE 167π-π Stacking3.8
LEU 25Hydrophobic4.2
ARG 145Ionic Interaction3.0

Table 1: Illustrative Molecular Docking Interactions for this compound. This table presents a hypothetical set of interactions that could be identified through molecular docking simulations.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's reactivity and interactions.

For this compound, quantum chemical calculations would provide insights into its stability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive molecule. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Although no specific quantum chemical data exists for this compound, Table 2 provides representative values for a similar tetrazole derivative.

ParameterIllustrative Value
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
Energy Gap (ΔE)6.7 eV
Dipole Moment4.5 D
Molecular Electrostatic Potential (Min/Max)-0.05 / 0.08 a.u.

Table 2: Representative Quantum Chemical Properties. This table shows typical values for electronic properties that would be calculated for a molecule like this compound.

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a filter in virtual screening to search large databases of chemical compounds for new molecules with the potential for similar activity.

Future Research Directions and Unexplored Avenues for 3 5 P Tolyl Tetrazol 1 Yl Propionic Acid Research

Development of Green and Sustainable Synthetic Routes for Tetrazole-Propionic Acid Derivatives

The synthesis of tetrazole derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of chemical synthesis lies in the development of environmentally benign and sustainable processes. For 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid and its analogues, future research should prioritize the adoption of green chemistry principles.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of various heterocyclic compounds, including tetrazoles. researchgate.netacs.orgchemicalbook.com The application of microwave irradiation to the [3+2] cycloaddition reaction, a cornerstone of tetrazole synthesis, could offer a more efficient and sustainable route to tetrazole-propionic acid derivatives. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry provides another avenue for green synthesis, often leading to enhanced reaction rates and yields. ewha.ac.krnih.govresearchgate.net Exploring ultrasound-assisted methods for the synthesis of the target compound could lead to milder reaction conditions and reduced energy consumption.

Eco-Friendly Solvents and Catalysts: A shift away from volatile and toxic organic solvents towards greener alternatives like water is a critical aspect of sustainable chemistry. bohrium.com Research into water-mediated synthesis of tetrazoles, potentially coupled with the use of recyclable catalysts such as nanocatalysts or magnetic catalysts, could revolutionize the production of these compounds. unimi.itnih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. arkat-usa.orgacs.org Designing novel MCRs for the synthesis of functionalized tetrazole-propionic acids would not only be a testament to synthetic ingenuity but also a significant step towards sustainable chemical manufacturing.

Green Synthesis ApproachPotential Advantages for Tetrazole-Propionic Acid Derivatives
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent-free reactions.
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditions, reduced energy consumption.
Eco-Friendly Solvents/CatalystsUse of non-toxic solvents like water, catalyst recyclability, reduced waste.
Multicomponent ReactionsHigh atom economy, reduced number of synthetic steps, increased efficiency.

Discovery of Novel Biological Targets and Pathways for In Vitro Investigations

The tetrazole moiety is a well-established bioisostere for the carboxylic acid and cis-amide groups, a property that has been extensively exploited in drug discovery. acs.orgacs.orglifechemicals.comjove.comacs.org This bioisosteric relationship allows tetrazole-containing compounds to interact with a wide array of biological targets, often with improved metabolic stability and pharmacokinetic properties. acs.orglifechemicals.comjove.com

Given the structural features of this compound, several promising avenues for in vitro investigation emerge:

Enzyme Inhibition: The tetrazole ring has been incorporated into inhibitors of various enzymes. Future research could explore the inhibitory potential of the target compound against:

Cyclooxygenase-2 (COX-2): Many anti-inflammatory drugs target this enzyme, and tetrazole derivatives have shown promise as COX-2 inhibitors. bohrium.comresearchgate.net

Carbonic Anhydrases: The tetrazole group has been identified as a novel zinc-binding motif for the inhibition of these metalloenzymes. arkat-usa.org

β-Lactamases: The increasing threat of antibiotic resistance makes the discovery of new β-lactamase inhibitors crucial, and tetrazole derivatives have been explored for this purpose. ewha.ac.kr

α-Amylase: This enzyme is a target for anti-diabetic drugs, and certain pyrazole-based tetrazole derivatives have demonstrated α-amylase inhibition. nih.gov

Receptor Antagonism: The structural similarity of the tetrazole ring to the carboxylate group suggests its potential to act as an antagonist at various receptors. For instance, several antihypertensive drugs containing a tetrazole moiety, such as losartan (B1675146) and valsartan, act as angiotensin II receptor antagonists. acs.orglifechemicals.com Investigating the interaction of this compound with G protein-coupled receptors (GPCRs) and other receptor families could unveil novel therapeutic applications.

Antimicrobial and Antifungal Activity: A broad range of tetrazole derivatives have exhibited significant antibacterial and antifungal properties. unimi.itlifechemicals.com Screening the target compound against a panel of pathogenic bacteria and fungi could identify new leads for anti-infective agents.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully elucidate the biological effects of this compound, a systems-level understanding of its mechanism of action is essential. Advanced omics technologies offer powerful tools to achieve this by providing a global snapshot of molecular changes within a biological system upon compound treatment. nih.govbohrium.comarkat-usa.orglifechemicals.com

Future research should leverage these technologies to:

Proteomics for Target Identification: Proteomics can be employed to identify the direct protein targets of a small molecule. Techniques such as chemical proteomics, utilizing probes derived from the parent compound, can help in "fishing out" interacting proteins from a complex cellular lysate. For instance, light-activatable 2,5-disubstituted tetrazoles have been used for the proteome-wide profiling of specific amino acid residues. ewha.ac.kracs.org This approach could be adapted to identify the protein binding partners of this compound, thereby revealing its primary mechanism of action.

Lipidomics for Investigating Membrane Interactions and Signaling: Given the lipophilic nature of the p-tolyl group, lipidomics could be a valuable tool to investigate whether the compound interacts with cellular membranes or influences lipid signaling pathways. nih.govnih.govuni.luresearchgate.net

Omics TechnologyPotential Application for this compound Research
ProteomicsIdentification of direct protein binding partners and cellular targets.
MetabolomicsElucidation of perturbed metabolic pathways and downstream biological effects.
LipidomicsInvestigation of interactions with cellular membranes and modulation of lipid signaling.

Potential for Integration into Advanced Materials Science and Coordination Chemistry (e.g., as Ligands)

The tetrazole ring is not only a valuable pharmacophore but also a versatile building block in materials science and coordination chemistry. chemicalbook.com The multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, making tetrazole derivatives valuable ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.netbohrium.comunimi.itarkat-usa.orgacs.orglifechemicals.comjove.comacs.orgresearchgate.net

The structure of this compound, featuring both a tetrazole ring and a carboxylic acid group, makes it a particularly interesting candidate for a multifunctional ligand. Future research in this area could focus on:

Design and Synthesis of Novel MOFs and CPs: The combination of the tetrazole and carboxylate functionalities allows for the potential formation of robust and porous frameworks with diverse topologies. unimi.it By coordinating with various metal ions, this compound could serve as a linker to create novel MOFs with applications in:

Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for the storage of gases like hydrogen and methane, as well as for the selective capture of carbon dioxide. nih.govlifechemicals.com

Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

Luminescence: Lanthanide-based MOFs constructed from tetrazole-containing ligands have shown interesting luminescent properties. acs.org

Development of Functional Materials: Beyond MOFs, tetrazole derivatives have been incorporated into various materials, including energetic materials and polymers. ewha.ac.krlifechemicals.comresearchgate.net The unique properties of the tetrazole ring, such as its high nitrogen content and thermal stability, could be harnessed to create new materials with tailored properties.

Q & A

Q. What analytical methods are recommended for identifying 3-(5-p-Tolyl-tetrazol-1-yl)-propionic acid in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust approach for detection. Key parameters include:

  • Exact mass analysis : Use high-resolution instruments (e.g., Q-TOF) to distinguish isotopic profiles and confirm molecular formulas.
  • Fragmentation patterns : Compare with reference standards (e.g., 3-(4-hydroxyphenyl)propionic acid derivatives) to validate structural assignments .
  • Sample preparation : Include enzymatic hydrolysis (e.g., β-glucuronidase/sulfatase treatment) to detect conjugated metabolites in urine or serum .

Q. What synthetic strategies are employed to prepare this compound?

A common approach involves:

  • Condensation reactions : Refluxing precursors (e.g., tetrazole derivatives and propionic acid analogs) in acetic acid with sodium acetate as a catalyst.
  • Recrystallization : Purify the product using acetic acid or ethanol to remove unreacted reagents .
  • Validation : Confirm purity via NMR and LC-MS, ensuring no residual solvents or byproducts remain.

Advanced Research Questions

Q. How do microbial and mammalian metabolic pathways influence the biotransformation of this compound?

  • Gut microbiota : Likely mediate dehydroxylation and side-chain shortening, producing metabolites like phenylpropionic acid derivatives. For example, 3-(hydroxyphenyl)propionic acid is a common intermediate in flavonoid catabolism .
  • Mammalian phase II enzymes : Conjugate metabolites with glucuronide, sulfate, or glycine groups (e.g., 3-(4-hydroxyphenyl)propionic acid sulfate), detectable in urine .
  • Contradictions : Metabolic outcomes may vary depending on microbiota composition or enzymatic activity, necessitating in vitro (e.g., fecal incubation) and in vivo validation .

Q. What methodologies are used to study enzyme interactions involving this compound?

  • Enzyme inhibition assays : Use acetylcholinesterase (AChE) or cytochrome P450 isoforms to test non-competitive inhibition. Monitor activity via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Kinetic studies : Apply Lineweaver-Burk plots to determine inhibition constants (Ki) and mechanism (competitive/non-competitive).
  • Structural modeling : Perform docking simulations to predict binding interactions with enzyme active sites, validated by mutagenesis studies.

Q. Methodological Considerations

  • Metabolite identification : Combine untargeted metabolomics with stable isotope tracing to map metabolic networks .
  • Synthetic optimization : Explore green chemistry alternatives (e.g., microwave-assisted synthesis) to improve yield and reduce waste .
  • Data reconciliation : Address discrepancies in metabolic pathways by cross-referencing in vitro, in vivo, and computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.